molecular formula C4H8ClN5 B8358702 1-methyl-1H-1,2,4-triazole-3-carboximidamide hydrochloride

1-methyl-1H-1,2,4-triazole-3-carboximidamide hydrochloride

Cat. No. B8358702
M. Wt: 161.59 g/mol
InChI Key: IAQKKPYZOPQHNY-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

1-methyl-1H-1,2,4-triazole-3-carbonitrile (20 g, 185 mmol) was reacted with sodium methoxide (14 g, 295 mmol) and ammonium chloride (14.8 g, 277.5 mmol) according to the procedure as described in Example 61, Step B to give the title compound as a white solid (23.44 g, 78.8%). The compound was characterized by the following spectroscopic data:
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Yield
78.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7]#[N:8])=[N:3]1.C[O-].[Na+].[Cl-:12].[NH4+:13]>>[ClH:12].[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7](=[NH:13])[NH2:8])=[N:3]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1N=C(N=C1)C#N
Name
sodium methoxide
Quantity
14 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
14.8 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1N=C(N=C1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 23.44 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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